N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H17FN2O5S2 and its molecular weight is 400.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity based on various research findings, including synthesis methods, mechanisms of action, and specific case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C₁₈H₁₈FN₃O₄S
- Molecular Weight : 393.42 g/mol
- Key Functional Groups : Dioxidoisothiazolidin moiety, methoxyphenyl group, and sulfonamide functionality.
Synthesis Methods
The synthesis of this compound typically involves multiple organic reactions. A common route includes:
- Formation of the Isothiazolidinyl Moiety : This can be achieved through the reaction of a thiol with an appropriate amine under oxidative conditions.
- Amide Bond Formation : The coupling of the methoxy-substituted benzene ring with the isothiazolidinyl moiety is performed using coupling agents like EDCI or DCC.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. For instance:
- Cell Line Studies : In vitro assays on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated the compound's ability to inhibit cell proliferation effectively. The IC50 values varied across different assays, indicating its potency against cancer cells while showing moderate toxicity towards normal lung fibroblast cells (MRC-5) .
Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
---|---|---|
A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These results suggest that while the compound is effective against cancer cells, further optimization is necessary to reduce cytotoxicity to normal cells.
Antimicrobial Activity
In addition to its antitumor properties, preliminary studies have also suggested that this compound may possess antimicrobial activity. It has been noted that compounds with similar structural features often show effectiveness against various bacterial strains, although specific data for this compound remains limited .
The mechanism of action for this compound involves interactions with specific molecular targets:
- Enzyme Inhibition : The dioxidoisothiazolidin moiety may interact with key enzymes involved in tumor progression or microbial growth.
- DNA Binding : Similar compounds have shown a tendency to bind within the minor groove of DNA, leading to inhibition of replication and transcription processes .
Case Studies and Research Findings
Several studies have highlighted the biological potential of related compounds featuring similar functional groups:
- Study on Benzimidazole Derivatives : Research indicated that derivatives containing sulfonamide groups demonstrated promising antitumor activity across various cancer cell lines, reinforcing the potential of sulfonamide-containing compounds in cancer therapy .
- Antimicrobial Screening : Compounds structurally related to this compound were screened for antimicrobial properties against several pathogens, showing varying degrees of effectiveness .
Eigenschaften
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O5S2/c1-24-16-8-5-13(19-9-2-10-25(19,20)21)11-15(16)18-26(22,23)14-6-3-12(17)4-7-14/h3-8,11,18H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNNOMISGYHFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.